1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-thien-2-YL-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-thien-2-YL-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-thien-2-YL-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the thiophene and triazole rings via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-thien-2-YL-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-thien-2-YL-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-thien-2-YL-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites or interact with biomolecules, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
GSK269962A: An aminofurazan-based inhibitor with potent ROCK inhibitory activity.
SB-772077-B: Another aminofurazan-based inhibitor with similar properties.
Uniqueness
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-thien-2-YL-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique combination of oxadiazole, thiophene, and triazole rings. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-thien-2-YL-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of 1,2,3-triazoles and oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Oxadiazole ring : Contributes to its biological activity.
- Thienyl group : Enhances lipophilicity and biological interactions.
- Triazole moiety : Known for its role in various pharmacological activities.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various 1,2,3-triazole derivatives. For instance, compounds with similar structures have shown promising results against non-small-cell lung cancer (NSCLC) cells. A notable study synthesized several triazole hybrids that demonstrated significant cytotoxicity against H460 cells with IC50 values as low as 6.06 μM. The mechanism involved apoptosis induction and reactive oxygen species (ROS) production, indicating that these compounds may also enhance the efficacy of existing cancer therapies .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various assays. Similar triazole compounds have exhibited activity against a range of pathogens including bacteria and fungi. For example, some derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli, suggesting strong antimicrobial potential .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies indicate that certain triazole derivatives can initiate programmed cell death in cancer cells by activating intrinsic pathways.
- ROS Generation : The production of ROS can lead to oxidative stress in cells, contributing to cell death in cancerous tissues .
- Inhibition of Key Enzymes : Some derivatives may inhibit enzymes critical for microbial survival or cancer cell proliferation.
Case Studies
Several case studies highlight the effectiveness of triazole-based compounds:
- Study on NSCLC : A series of triazole hybrids were synthesized and tested for anticancer activity. The most effective compound induced apoptosis and elevated LC3 expression in treated cells .
- Antimicrobial Efficacy : A derivative demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 0.004 μmol/mL .
Data Tables
Compound Name | Activity Type | Target | IC50/MIC Values |
---|---|---|---|
Compound 5i | Anticancer | H460 | 6.06 μM |
Triazole Derivative | Antimicrobial | E. coli | 0.0063 μmol/mL |
Triazole Hybrid | Antimicrobial | S. aureus | 0.004 μmol/mL |
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-thiophen-2-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6O3S/c10-7-8(13-18-12-7)15-6(4-2-1-3-19-4)5(9(16)17)11-14-15/h1-3H,(H2,10,12)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVHPPEYFESJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=NN2C3=NON=C3N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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